molecular formula C47H46O6 B579417 Methyl 2,3,4-tri-O-benzyl-6-O-trityl-A-D-glucopyranoside CAS No. 18685-19-3

Methyl 2,3,4-tri-O-benzyl-6-O-trityl-A-D-glucopyranoside

Cat. No.: B579417
CAS No.: 18685-19-3
M. Wt: 706.879
InChI Key: AYWIUINDNNLVIG-PSKPMRIASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2,3,4-tri-O-benzyl-6-O-trityl-A-D-glucopyranoside is a complex organic compound with the molecular formula C47H46O6 and a molecular weight of 706.86 g/mol . This compound is a derivative of glucopyranoside, where the hydroxyl groups at positions 2, 3, and 4 are protected by benzyl groups, and the hydroxyl group at position 6 is protected by a trityl group. These protective groups are often used in organic synthesis to prevent unwanted reactions at specific sites on the molecule.

Biochemical Analysis

Biochemical Properties

Methyl 2,3,4-tri-O-benzyl-6-O-trityl-A-D-glucopyranoside plays a significant role in biochemical reactions, particularly in the synthesis of glycosides and other carbohydrate derivatives. It interacts with various enzymes, such as glycosyltransferases, which facilitate the transfer of glycosyl groups to acceptor molecules. This interaction is crucial for the formation of glycosidic bonds, which are essential in the synthesis of complex carbohydrates and glycoconjugates. Additionally, this compound can inhibit certain enzymes, such as glycosidases, by binding to their active sites and preventing substrate access .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to modulate the activity of key signaling molecules, such as kinases and phosphatases, which play critical roles in cell growth, differentiation, and apoptosis. Furthermore, this compound can affect gene expression by altering the transcriptional activity of specific genes involved in metabolic pathways and stress responses.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to the active sites of enzymes, such as glycosidases and glycosyltransferases, thereby inhibiting or enhancing their activity. Additionally, it can interact with transcription factors and other regulatory proteins, leading to changes in gene expression and subsequent cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard storage conditions, but it may degrade over extended periods or under harsh conditions, such as high temperatures or acidic environments. Long-term studies have shown that its effects on cellular function can persist, although the extent of these effects may diminish over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can effectively modulate enzyme activity and cellular processes without causing significant toxicity. At high doses, this compound may exhibit toxic or adverse effects, such as cellular damage, inflammation, and organ dysfunction. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is both effective and safe .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to carbohydrate metabolism. It interacts with enzymes such as glycosyltransferases and glycosidases, influencing the synthesis and degradation of glycosides and other carbohydrate derivatives. This compound can also affect metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization and accumulation in particular cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by factors such as its molecular size, solubility, and affinity for transporters .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is crucial for its activity and function, as it allows the compound to interact with target enzymes and proteins within the appropriate cellular context. Studies have shown that it can localize to the cytoplasm, nucleus, and other organelles, depending on the specific cellular conditions .

Preparation Methods

The synthesis of Methyl 2,3,4-tri-O-benzyl-6-O-trityl-A-D-glucopyranoside typically involves multiple steps. One common method starts with the glucopyranoside core, which undergoes benzylation at positions 2, 3, and 4 using benzyl chloride in the presence of a base such as sodium hydride. The trityl group is then introduced at position 6 using trityl chloride in the presence of a base like pyridine . The reaction conditions often require anhydrous solvents and inert atmosphere to prevent side reactions.

Chemical Reactions Analysis

Methyl 2,3,4-tri-O-benzyl-6-O-trityl-A-D-glucopyranoside can undergo various chemical reactions, including:

Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 2,3,4-tri-O-benzyl-6-O-trityl-A-D-glucopyranoside is widely used in scientific research, particularly in the fields of chemistry and biomedicine. It serves as a key intermediate in the synthesis of glycosides and other carbohydrate-derived pharmaceuticals. These compounds are crucial for developing treatments for various diseases, including cancer, diabetes, and infections. Additionally, it is used in the synthesis of complex natural products and as a protecting group in carbohydrate chemistry.

Comparison with Similar Compounds

Methyl 2,3,4-tri-O-benzyl-6-O-trityl-A-D-glucopyranoside can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific protective groups, which provide selective protection and reactivity in synthetic applications.

Properties

IUPAC Name

(2S,3R,4S,5R,6R)-2-methoxy-3,4,5-tris(phenylmethoxy)-6-(trityloxymethyl)oxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H46O6/c1-48-46-45(51-34-38-24-12-4-13-25-38)44(50-33-37-22-10-3-11-23-37)43(49-32-36-20-8-2-9-21-36)42(53-46)35-52-47(39-26-14-5-15-27-39,40-28-16-6-17-29-40)41-30-18-7-19-31-41/h2-31,42-46H,32-35H2,1H3/t42-,43-,44+,45-,46+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYWIUINDNNLVIG-PSKPMRIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(C(C(O1)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6)OCC7=CC=CC=C7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6)OCC7=CC=CC=C7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H46O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401141481
Record name Methyl 2,3,4-tris-O-(phenylmethyl)-6-O-(triphenylmethyl)-α-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401141481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

706.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18685-19-3
Record name Methyl 2,3,4-tris-O-(phenylmethyl)-6-O-(triphenylmethyl)-α-D-glucopyranoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18685-19-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2,3,4-tris-O-(phenylmethyl)-6-O-(triphenylmethyl)-α-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401141481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.